

O,O-Diethyl S-phenyl phosphorothioate chemical properties and structure

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Compound of Interest

Compound Name: **O,O-Diethyl S-phenyl phosphorothioate**

Cat. No.: **B1595602**

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An In-Depth Technical Guide to **O,O-Diethyl S-phenyl phosphorothioate**: Chemical Properties, Structure, and Applications

Authored by a Senior Application Scientist Introduction

O,O-Diethyl S-phenyl phosphorothioate is an organophosphorus compound belonging to the phosphorothioate class of molecules. These compounds are characterized by the presence of a sulfur atom that replaces one of the oxygen atoms in a phosphate group, a substitution that imparts unique chemical and biological properties. While not as widely known as some commercial pesticides or drugs, **O,O-Diethyl S-phenyl phosphorothioate** serves as a crucial reference compound for researchers in agrochemical development, medicinal chemistry, and environmental science. Its structure makes it an excellent model for studying the reactivity of the phosphorothioate linkage, a moiety of great interest in the development of nuclease-resistant antisense oligonucleotides and novel insecticides.^{[1][2]} This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, reactivity, and analytical methodologies, tailored for professionals in research and development.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its identity and core physical properties. These data points are critical for everything from experimental design to

safety assessments.

Table 1: Chemical Identifiers for **O,O-Diethyl S-phenyl phosphorothioate**

Identifier	Value	Source(s)
CAS Number	1889-58-3	[3] [4]
Molecular Formula	C ₁₀ H ₁₅ O ₃ PS	[3] [4]
Molecular Weight	246.26 g/mol	[3] [4]
InChI Key	GFWPLRWWFQJJOL- UHFFFAOYSA-N	
SMILES	O=P(OCC) (SC1=CC=CC=C1)OCC	[5]

Table 2: Physicochemical and Computed Properties

Property	Value	Significance and Application	Source(s)
Physical Form	Colorless to light-yellow liquid/oily liquid	Influences handling, storage, and formulation choices.	[6]
Purity	≥97% (typical commercial grade)	High purity is essential for use as an analytical standard or in mechanistic studies to avoid confounding results.	
Storage Conditions	Store in a refrigerator (2-8°C), in a dry, well-ventilated place. Keep container tightly sealed.	Essential for preventing degradation via hydrolysis or oxidation, ensuring long-term stability.	[3][5]
Topological Polar Surface Area (TPSA)	60.8 Å ²	This value suggests moderate cell membrane permeability, a key parameter in drug and pesticide design.	[4]
Rotatable Bond Count	6	The number of rotatable bonds indicates molecular flexibility, which can influence its binding affinity to biological targets.	[4]
Hydrogen Bond Acceptor Count	4	Affects solubility in protic solvents and potential interactions	[4]

with biological
macromolecules.

Molecular Structure and Spectroscopic Characterization

The arrangement of atoms and bonds in **O,O-Diethyl S-phenyl phosphorothioate** dictates its reactivity and interaction with its environment. The structure features a central phosphorus(V) atom bonded to an oxygen (a phosphoryl group), two ethoxy groups, and a thiophenyl group.

Caption: Core structure of **O,O-Diethyl S-phenyl phosphorothioate**.

Spectroscopic analysis provides empirical validation of this structure. While a complete dataset from a single source is not available, published data for this compound allows for a composite understanding.[\[6\]](#)

Table 3: Summary of NMR Spectroscopic Data

Nucleus	Chemical Shift (δ) Range (ppm)	Coupling Information	Structural Assignment
^1H NMR	~7.3-7.6	Multiplet	Aromatic protons of the phenyl group.
~4.1-4.2	Doublet of quartets (dq)	Methylene protons (-O-CH ₂ -) of the ethoxy groups, coupled to both phosphorus and methyl protons.	
~1.3	Triplet (t)	Methyl protons (-CH ₃) of the ethoxy groups, coupled to the methylene protons.	
^{13}C NMR	~126-135	Doublets (due to P-C coupling)	Aromatic carbons of the phenyl group.
~64	Doublet (due to P-O-C coupling)	Methylene carbons (-O-CH ₂ -) of the ethoxy groups.	
~16	Doublet (due to P-O-C-C coupling)	Methyl carbons (-CH ₃) of the ethoxy groups.	
^{31}P NMR	~21.7	Singlet	Phosphorus atom in the phosphorothioate core.

Causality Insight: The characteristic downfield shift of the phosphorus atom in the ^{31}P NMR spectrum is indicative of the P=O environment, while the couplings observed in the ^1H and ^{13}C NMR spectra are definitive proof of the connectivity between the ethyl groups and the phosphorus center through an oxygen atom.

Synthesis and Purification

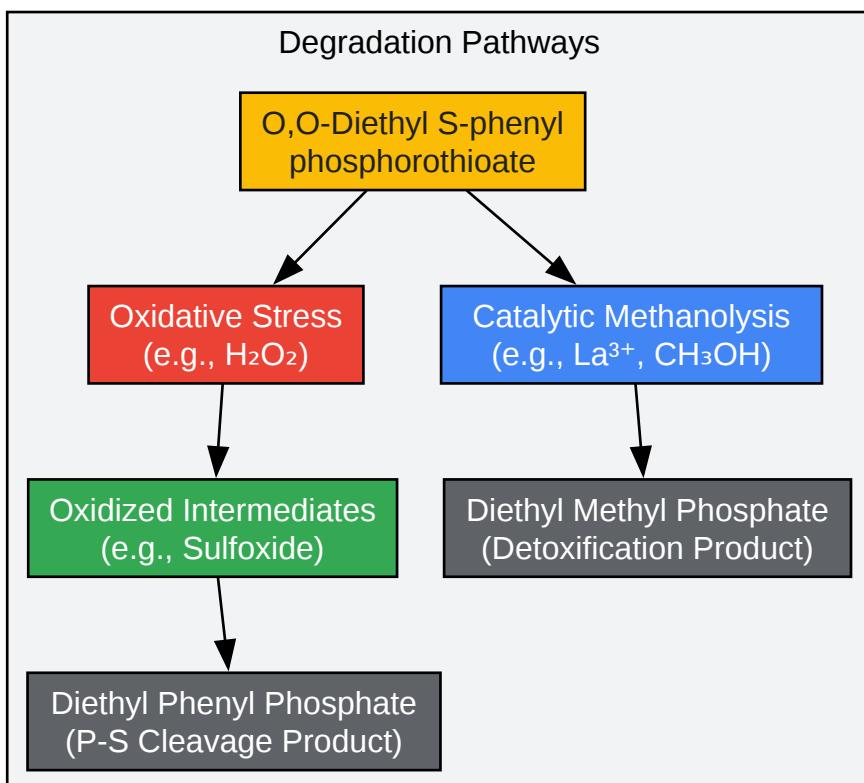
The synthesis of phosphorothioates can be challenging, often requiring harsh reagents or complex purification steps. A notable advancement is the development of a metal- and solvent-

free protocol, which represents a greener and more efficient approach.[\[6\]](#)

Experimental Protocol: Metal- and Solvent-Free Synthesis

This protocol is adapted from a published procedure for the synthesis of various phosphorothioates.[\[6\]](#)

- **Reagent Preparation:** In a clean, dry reaction vessel, combine diphenyl disulfide (1 equivalent) and diethyl phosphite (1 equivalent).
- **Initiation:** The reaction is typically initiated by gentle heating (e.g., 50-70°C) or can proceed at room temperature over a longer period. The absence of a solvent ensures maximum reactant concentration.
- **Reaction Monitoring:** The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ^{31}P NMR spectroscopy, observing the disappearance of the diethyl phosphite signal and the appearance of the product signal around 21.7 ppm.
- **Work-up and Purification:** Upon completion, the crude product, an oily liquid, is typically purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **O,O-Diethyl S-phenyl phosphorothioate**. The self-validating aspect of this protocol lies in the clean conversion observed via NMR, with minimal side products under these optimized conditions.



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